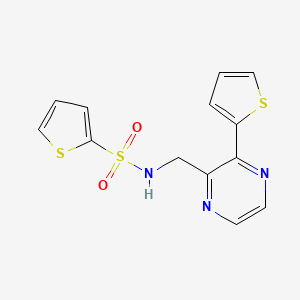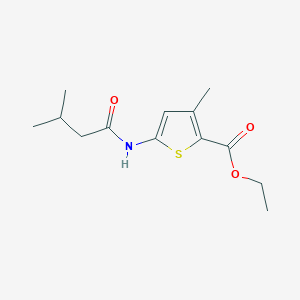
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound. Its structure consists of a dihydroisoquinoline moiety, a furan ring, and a methoxybenzenesulfonamide group, positioning it as a molecule of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the 3,4-dihydroisoquinoline core. This can be achieved through Pictet-Spengler condensation of an appropriate benzaldehyde with an amino acid derivative. The dihydroisoquinoline intermediate is then functionalized to incorporate the furan and sulfonamide groups. The final step involves the methoxylation of the benzene ring.
Industrial Production Methods
Large-scale production may involve optimizing each synthetic step to increase yields and purity. Continuous flow synthesis and the use of automated reactors can help streamline the process, ensuring that industrial needs are met efficiently.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The dihydroisoquinoline core can undergo oxidation, leading to the formation of isoquinoline derivatives.
Reduction: : Selective reduction can modify the furan ring or the nitro groups, if present.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various functional derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Typically involve strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation of the dihydroisoquinoline core yields isoquinoline derivatives. Reduction reactions may produce amino-furan or amino-benzenesulfonamide derivatives. Substitution reactions can lead to a wide array of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
As a Precursor: : It's used in the synthesis of other complex molecules and as an intermediate in organic synthesis.
Biology
Molecular Probes: : Utilized in the design of molecular probes due to its complex structure and reactive groups.
Medicine
Pharmacological Research: : Investigated for potential use in drug discovery, particularly in targeting specific receptors or enzymes.
Industry
Material Science: : Application in the creation of specialized materials, such as coatings or adhesives, that require precise molecular configurations.
Wirkmechanismus
The exact mechanism depends on the application. In pharmacological research, it interacts with specific molecular targets, altering their function. The furan and isoquinoline moieties play a crucial role in binding to active sites or undergoing metabolic transformations. Pathways involved often include cytochrome P450 enzymes for metabolic modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide
N-(2-(4-methylisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
Unique Aspects
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is distinguished by the presence of both the furan ring and the methoxybenzenesulfonamide moiety, which confer unique chemical properties and reactivity patterns. The precise arrangement of these groups offers different binding affinities and reactivities compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-19-8-10-20(11-9-19)29(25,26)23-15-21(22-7-4-14-28-22)24-13-12-17-5-2-3-6-18(17)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDNCMVJBLZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2494580.png)




amine](/img/structure/B2494588.png)
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)






